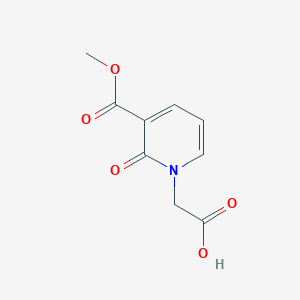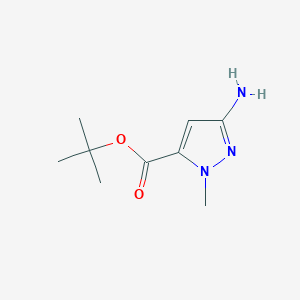
2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid” typically belong to the class of organic compounds known as carboxylic acids . They contain a carboxyl group (-COOH) and may have various functional groups that can alter their chemical properties .
Synthesis Analysis
The synthesis of such compounds often involves reactions like esterification, amidation, or other carbon-carbon bond-forming reactions . The exact method would depend on the specific functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving such compounds can be studied using various techniques. For example, titration can be used to study acid-base reactions , and spectroscopic techniques can be used to study reaction mechanisms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .科学的研究の応用
Synthesis and Heterocyclic Chemistry
2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid plays a significant role in the synthesis of heterocyclic compounds, serving as a precursor or intermediate in various chemical reactions. For instance, Galeazzi et al. (1996) demonstrated its use in the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, highlighting its importance in creating biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms (Galeazzi, Mobbili, & Orena, 1996). Similarly, Selič, Grdadolnik, & Stanovnik (1997) utilized derivatives of this compound in the preparation of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones, highlighting its versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the compound has found applications in the design and synthesis of novel pharmaceuticals. Miszke et al. (2008) reported the synthesis of 2-(3-cyano-4-methoxypyridin-2-ylthio)acetic acid derivatives, starting from related compounds, which demonstrated noticeable bacteriostatic or tuberculostatic activity, indicating potential applications in developing new antimicrobial agents (Miszke, Foks, Brożewicz, Kędzia, Kwapisz, & Zwolska, 2008).
Organic Acid Reactions and Properties
The study of the acidity and solution properties of compounds similar to 2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid is also of interest. Boiadjiev and Lightner (1998) explored the effects of methoxy and methylthio substituents on the acidity of acetic acid, providing insights into how such modifications can alter the solubility and reactivity of related compounds (Boiadjiev & Lightner, 1998).
Environmental and Material Sciences
Furthermore, 2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid and its derivatives have applications in environmental and material sciences. For example, Liu and Romero (1998) investigated the electrocatalytic oxidation of β-dicarbonyl compounds using ceric methanesulphonate as a mediator, a process that could potentially be applied in waste treatment and recycling processes (Liu & Romero, 1998).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3-methoxycarbonyl-2-oxopyridin-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-9(14)6-3-2-4-10(8(6)13)5-7(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSVXGWYEOVNHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN(C1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Methoxycarbonyl)-2-oxopyridin-1(2H)-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2995622.png)

![2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2995627.png)







![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2995640.png)
![6-(2,6-dimethylmorpholine-4-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995642.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2995644.png)